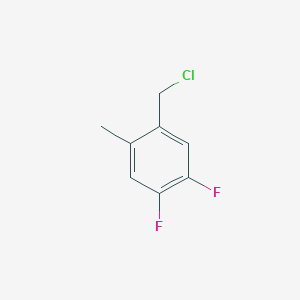

4,5-Difluoro-2-methylbenzyl chloride

Vue d'ensemble

Description

4,5-Difluoro-2-methylbenzyl chloride is a useful research compound. Its molecular formula is C8H7ClF2 and its molecular weight is 176.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4,5-Difluoro-2-methylbenzyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves the chlorination of 4,5-difluoro-2-methylbenzene under controlled conditions. This process is crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are vital for understanding how modifications to the benzyl chloride structure influence its biological activity. The presence of difluoromethyl groups has been associated with enhanced potency in other classes of compounds, particularly in inhibiting enzymes involved in cancer metabolism . Thus, it is plausible that this compound may exhibit similar enhancements in specific biological contexts.

Case Study 1: Anticancer Activity

In a study focused on anthranilic acid derivatives as potential anticancer agents, compounds with similar fluorinated motifs were identified as having significant growth inhibitory effects on pancreatic cancer cells. These findings highlight the importance of fluorinated substituents in enhancing anticancer activity .

Case Study 2: Enzyme Inhibition

Another relevant study explored the inhibition of ornithine decarboxylase (ODC) by difluoromethylornithine (DFMO). This compound's mechanism involved structural similarities that could be pertinent to understanding how this compound might interact with biological targets .

Data Tables

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

4,5-Difluoro-2-methylbenzyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of functional groups that are essential for the biological activity of drug candidates.

- Case Study: Antidepressants

Research has shown that derivatives of this compound can be synthesized to create novel antidepressants with improved efficacy and reduced side effects. For example, modifications to the benzyl structure have led to compounds that exhibit selective serotonin reuptake inhibition .

2. Antimicrobial Agents

The introduction of fluorine into organic molecules has been linked to enhanced antimicrobial activity. Compounds derived from this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .

Agrochemical Applications

1. Herbicides and Pesticides

Fluorinated compounds are often used in agrochemicals due to their increased potency and lower application rates. This compound has been explored as a building block for herbicides that target specific weed species while minimizing environmental impact.

- Data Table: Herbicidal Activity Comparison

| Compound | Activity (g/ha) | Target Species |

|---|---|---|

| This compound | 200 | Common Lambsquarters |

| Non-fluorinated analog | 400 | Common Lambsquarters |

This table illustrates that the fluorinated compound requires half the dosage compared to its non-fluorinated counterpart for effective weed control .

Materials Science Applications

1. Polymer Chemistry

Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance. This compound can be used as a monomer in the synthesis of fluorinated polymers.

Propriétés

IUPAC Name |

1-(chloromethyl)-4,5-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWAMPCDZPWZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.